molecular formula C22H25FN4OS B3990178 4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B3990178
M. Wt: 412.5 g/mol
InChI Key: RYFZWJKFUMLMRD-UHFFFAOYSA-N
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Description

4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a bicyclic tetrahydrobenzothieno[2,3-d]pyrimidine core substituted with a piperazine moiety bearing a 5-fluoro-2-methoxybenzyl group. This scaffold is synthetically accessible via nucleophilic substitution reactions, as demonstrated in analogous compounds (e.g., replacing the benzyl group with other aromatic or heterocyclic substituents) . The tetrahydrobenzothienopyrimidine core is synthesized through Gewald reactions and subsequent functionalization, such as chlorination with POCl₃ and substitution with amines or hydrazines .

However, related compounds exhibit antimicrobial, anticancer, and receptor-modulating properties, making this class of molecules a focus of medicinal chemistry research .

Properties

IUPAC Name

4-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4OS/c1-28-18-7-6-16(23)12-15(18)13-26-8-10-27(11-9-26)21-20-17-4-2-3-5-19(17)29-22(20)25-14-24-21/h6-7,12,14H,2-5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFZWJKFUMLMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CN2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothieno pyrimidine core.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzothieno pyrimidine core.

    Attachment of the Fluoro-Methoxybenzyl Group: The final step involves the attachment of the fluoro-methoxybenzyl group to the piperazine ring through a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a receptor antagonist or agonist.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk and Polarity : The 5-fluoro-2-methoxybenzyl group in the target compound introduces both electron-withdrawing (fluoro) and electron-donating (methoxy) effects, which may enhance metabolic stability and receptor binding compared to simpler benzyl groups (e.g., 4c) .
  • Biological Activity Trends : Piperazine-linked derivatives (e.g., furan-2-carbonyl in Compound 20) show receptor-targeted activity, while hydrazine derivatives (e.g., Compound 5) serve as intermediates for further functionalization .

Antimicrobial Activity

  • Derivatives such as 4-(substituted amino)-tetrahydrobenzothienopyrimidines (e.g., 4a–d) exhibit moderate to strong activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL .
  • Hydrazone derivatives (e.g., 4-chlorobenzaldehyde hydrazone) show enhanced activity due to the imine (C=N) group, which disrupts microbial cell membranes .

Anticancer Activity

  • 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)methyl]-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one demonstrates IC₅₀ values of 1.2–2.8 µM against lung (HOP-92) and breast (MCF-7) cancer cell lines .
  • The piperazine linker in the target compound may improve solubility and tumor penetration compared to rigid analogs like pyrazolyl derivatives (e.g., 7a,b) .

Mechanistic Diversity

  • BPOET (a bromophenyl-substituted analog) activates ribosomes via pseudouridine modification, illustrating the scaffold’s adaptability to diverse targets .
  • GPR55 antagonists (e.g., Compound 20) highlight the role of aromatic substituents in receptor selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

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